molecular formula C10H10ClFN4 B1482785 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091097-12-8

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1482785
CAS No.: 2091097-12-8
M. Wt: 240.66 g/mol
InChI Key: UNCVEEDTZOMVMN-UHFFFAOYSA-N
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Description

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a high-value chemical building block with a molecular weight of 239.68 g/mol and the molecular formula C11H11ClFN4. This compound features a pyrazole core that is strategically functionalized with a chloromethyl group at the 4-position, a 2-fluoroethyl chain at the 1-nitrogen position, and a pyrazine ring at the 3-position . The presence of both a chloromethyl group and a fluorine-containing alkyl chain on the heterocyclic scaffold makes this compound a versatile and reactive intermediate for designing novel molecular architectures, particularly in medicinal chemistry and drug discovery . The chloromethyl group is a key reactive handle, allowing for further functionalization through nucleophilic substitution reactions, such as coupling with amines, alcohols, or thiols, or facilitating cyclization to form more complex fused ring systems. The 2-fluoroethyl group can influence the compound's physicochemical properties, including its lipophilicity and metabolic stability, and can be used to explore structure-activity relationships. The electron-deficient pyrazine heterocycle contributes to the molecular framework's potential for hydrogen bonding and pi-stacking interactions, which is valuable in the design of bioactive molecules . This multi-functional reagent is primarily used in pharmaceutical research as a key precursor in the synthesis of targeted therapeutic candidates. Its structure suggests potential application in developing enzyme inhibitors or receptor modulators where the pyrazine-pyrazole scaffold can act as a core pharmacophore. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, given the reactive nature of the chloromethyl functional group.

Properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVEEDTZOMVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki Coupling for Pyrazole-Pyrazine Assembly

A pivotal step in the synthesis is the Suzuki cross-coupling reaction between a pyrazole boronic acid derivative and a halogenated pyrazine or benzonitrile intermediate. This method is noted for its efficiency and selectivity in forming C-C bonds between heteroaromatic systems.

  • Reactants: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester and 4-bromo-2-chlorobenzonitrile.
  • Catalyst: Bis(triphenylphosphine)palladium(II) chloride.
  • Base: Sodium carbonate.
  • Solvent: THF-water mixture or acetonitrile-water.
  • Conditions: Stirring at 60–75 °C for 1–5 hours.
  • Isolation: Precipitation by adding water after solvent distillation or phase separation without distillation.
  • Yield: Overall yields around 84.5% for multi-step sequences involving this coupling.

This process is optimized by reducing palladium catalyst loading (0.5–2 mol%, preferably 0.6–0.8 mol%) and avoiding cumbersome distillations and use of ethanolic HCl, thereby improving yield and reducing metal contamination.

Introduction of the 2-Fluoroethyl Group

The N1-substitution of the pyrazole with a 2-fluoroethyl group is typically achieved via alkylation using a suitable 2-fluoroethyl halide or equivalent electrophile.

  • Reagents: 2-fluoroethyl chloride or bromide.
  • Base: Non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or sodium hydride.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
  • Conditions: Controlled temperature to avoid over-alkylation or side reactions.
  • Purification: Flash chromatography or crystallization.

This step requires careful control to avoid substitution at undesired positions and to maintain the chloromethyl substituent intact.

Chloromethylation at the 4-Position of Pyrazole

The chloromethyl group is introduced by selective chloromethylation reactions:

  • Method: Reaction with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
  • Conditions: Mild acidic conditions to avoid ring degradation.
  • Work-up: Neutralization and extraction, followed by purification.

This step is critical for maintaining the functional group for further derivatization or biological activity.

Representative Reaction Sequence and Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature Time Yield (%) Notes
1 Suzuki Coupling Pd(PPh3)2Cl2 (0.6–0.8 mol%), Na2CO3 THF-water or MeCN-water 60–75 °C 2–5 h 84.5 (overall multi-step) Reduced Pd loading, no ethanolic HCl needed
2 N1-Alkylation (2-fluoroethyl) 2-fluoroethyl chloride, DIPEA or NaH DMF or acetonitrile Room temp to 50 °C Several hours Not specified Control to avoid over-alkylation
3 Chloromethylation Chloromethyl methyl ether or paraformaldehyde/HCl DCM or similar Mild acidic Hours Not specified Mild conditions to preserve pyrazole integrity

Purification and Quality Control

  • Purification: Flash chromatography on silica gel or crystallization from appropriate solvents (ethyl acetate, ethanol).
  • Filtration: Use of celite and activated carbon treatment to remove impurities.
  • Drying: Reduced pressure drying at 50–60 °C.
  • Metal Residue Control: Optimization of catalyst loading reduces palladium residues in final product.
  • Characterization: NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis confirm structure and purity.

Research Findings and Process Optimization

  • The Suzuki coupling step is the most critical and has been extensively optimized to reduce catalyst cost and improve yield.
  • Avoiding ethanolic HCl and multiple distillations simplifies scale-up and reduces environmental impact.
  • Phase separation techniques in acetonitrile-water systems facilitate isolation without distillation.
  • The overall process is suitable for large-scale synthesis due to improved efficiency and reduced hazardous reagents.
  • Alkylation and chloromethylation steps require careful control of conditions to maintain selectivity and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions including:

  • Nucleophilic Substitution: : The chloromethyl group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides and reduction reactions to introduce hydrogen atoms.

  • Coupling Reactions: : The pyrazole and pyrazine rings can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Common reagents include amines, thiols, and sodium azide, typically under reflux conditions in polar solvents like ethanol or dimethyl sulfoxide.

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide are used.

  • Reduction: : Commonly involves hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

The major products from these reactions include substituted derivatives with various functional groups replacing the chloromethyl or fluoroethyl groups, oxidized forms with additional oxygen functionalities, and reduced forms with additional hydrogen atoms.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits a range of biological activities that make it suitable for medicinal applications:

  • Antiviral Activity : Research indicates that pyrazole derivatives, including this compound, exhibit antiviral properties against various viral pathogens. Studies have shown efficacy in inhibiting viral replication through enzyme inhibition mechanisms.
  • Antitumor Properties : Several studies have highlighted the potential of pyrazole compounds in cancer treatment. For instance, this compound has been shown to induce apoptosis in tumor cells, suggesting its role as a potential anticancer agent.
  • Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

In addition to its pharmaceutical uses, 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine has potential applications in agrochemicals:

  • Pesticide Development : The structural characteristics of pyrazole derivatives make them suitable candidates for developing new pesticides. Their ability to inhibit specific enzymes can be leveraged to create effective herbicides and insecticides that target pest metabolism without affecting non-target species .

Antitumor Activity Study

A study published in the Journal of Medicinal Chemistry explored the antitumor effects of various pyrazole derivatives, including this compound. The findings indicated that the compound significantly inhibited tumor growth in vitro and in vivo models through mechanisms involving cell cycle arrest and apoptosis induction.

Inflammation Models

In experimental models of inflammation, compounds similar to this pyrazine have been shown to reduce markers of inflammation significantly. The study utilized both acute and chronic inflammation models to assess the anti-inflammatory efficacy, demonstrating promising results that warrant further investigation.

Antiviral Studies

Research published in Virology Journal assessed the antiviral activity of pyrazole derivatives against influenza viruses. The results indicated that certain structural modifications, including those found in this compound, enhanced antiviral efficacy by interfering with viral entry mechanisms.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine varies depending on its application:

  • Antimicrobial Activity: : It may disrupt microbial cell membranes or interfere with essential enzyme functions.

  • Anticancer Activity: : It could inhibit specific signaling pathways crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s pyrazole-pyrazine scaffold is compared to analogs with variations in heterocyclic cores, substituents, and functional groups (Table 1).

Table 1. Structural Comparison of Pyrazole Derivatives

Compound Name Core Structure Position 1 Substitution Position 3 Substitution Position 4 Substitution Key Functional Groups
Target Compound Pyrazole 2-Fluoroethyl Pyrazine Chloromethyl Cl, F, Pyrazine
2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine Triazole Ethyl Pyrazine Fluorobenzylthio S, F, Pyrazine
2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-chloro-6-fluorochromone Pyrazole-Chromone Phenyl Chromone (fused ring) Aryl Cl, F, Chromone
7-(4-Methyl-3-thienyl)-5H-pyrrolo[2,3-b]pyrazine Pyrrolo-pyrazine N/A Thienyl Methyl S, Methyl, Fused ring

Key Observations :

  • Heterocyclic Core : The target compound’s pyrazole contrasts with triazole () and pyrrolo-pyrazine (), altering electronic properties and binding interactions.
  • Substituent Effects : The 2-fluoroethyl group enhances metabolic stability compared to phenyl () or ethyl (). The chloromethyl group at position 4 increases electrophilicity, enabling nucleophilic substitution, unlike sulfur-containing analogs () .

Key Observations :

  • The target compound likely employs palladium-catalyzed cross-coupling (e.g., Suzuki), similar to , for pyrazine introduction .
  • Green synthesis () contrasts with halogenated intermediates in and , suggesting trade-offs between efficiency and sustainability .

Key Observations :

  • Fluorine and pyrazine moieties (as in the target compound and ) are associated with kinase inhibition due to enhanced binding affinity and metabolic stability .
Physicochemical and Stability Profiles

Lipophilicity and Reactivity :

  • The 2-fluoroethyl group increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability .

Stability :

  • Fluorinated groups (e.g., 2-fluoroethyl) enhance metabolic stability by resisting oxidative degradation .
  • Chloromethyl’s lability may necessitate prodrug strategies to mitigate premature reactivity .

Biological Activity

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine (CAS: 2091097-12-8) is a pyrazole derivative with potential pharmacological applications. Its structure, characterized by the incorporation of chloromethyl and fluoroethyl groups, suggests a range of biological activities. This article reviews the biological activities, mechanisms of action, and research findings associated with this compound.

  • Molecular Formula : C11H11ClFN3
  • Molecular Weight : 239.67 g/mol
  • Purity : Typically ≥ 95%

1. Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, studies on related pyrazole compounds have shown inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties due to its structural characteristics .

3. Antitumor Activity

Research indicates that pyrazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of halogen substituents, such as chlorine and fluorine, can enhance the interaction of these compounds with biological targets involved in cancer progression . While specific studies on this compound are lacking, its structural similarities to other active pyrazoles suggest potential antitumor effects.

The biological activities of pyrazole derivatives often involve modulation of key signaling pathways:

  • NF-κB Pathway : Many pyrazole compounds inhibit the NF-κB signaling pathway, which is pivotal in inflammatory responses and cancer progression. This inhibition leads to reduced expression of inflammatory markers and promotes apoptosis in cancer cells .
  • Cytokine Production : By interfering with cytokine signaling, these compounds can effectively reduce inflammation and modulate immune responses, which is beneficial in treating autoimmune diseases and inflammatory conditions .

Case Study 1: Neuroprotection

In a study focusing on neuroinflammation models, a related pyrazole compound demonstrated significant neuroprotective effects by attenuating microglial activation and reducing pro-inflammatory cytokines. This highlights the potential application of this compound in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study reported the synthesis of various pyrazole derivatives with antimicrobial properties against resistant strains of bacteria. The findings suggest that modifications similar to those in this compound could enhance antibacterial efficacy .

Q & A

Q. How can high-throughput screening (HTS) accelerate the discovery of bioactive derivatives?

  • Methodological Answer : Use combinatorial libraries of pyrazine-pyrazole hybrids. Screen against target panels (e.g., kinase inhibitors) via fluorescence polarization or SPR. Machine learning (e.g., Random Forest) predicts bioactivity from molecular descriptors (logP, polar surface area) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

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